2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
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Overview
Description
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound that features a combination of fluorine, methoxyphenyl, sulfonyl, dimethyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its structural features suggest potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl and pyrrole groups can modulate the compound’s reactivity and stability . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-methoxyphenylboronic acid: Used in regioselective Suzuki coupling reactions.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: A chalcone derivative with potential antiparasitic properties.
Uniqueness
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23FN2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)18-12-10-17(30-4)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h5-13H,1,14H2,2-4H3,(H,25,27) |
InChI Key |
IJVCHOLYDVIHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F)CC=C)C |
Origin of Product |
United States |
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